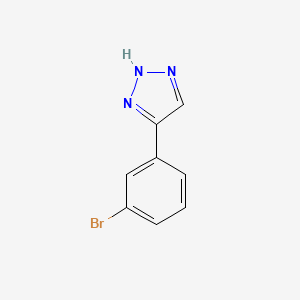

4-(3-bromophenyl)-1H-1,2,3-triazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-bromophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJXSQXZIOTRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromophenyl 1h 1,2,3 Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The most prominent and widely adopted method for synthesizing 4-(3-bromophenyl)-1H-1,2,3-triazole is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.govresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and efficiency. nih.govresearchgate.net The synthesis of this compound via this route typically involves the reaction of 1-azido-3-bromobenzene (B1268331) with ethynylbenzene or, more commonly, the reaction of 3-bromophenylacetylene (B1279458) with a suitable azide.

Optimization of Reaction Conditions and Catalytic Systems

The success of the CuAAC reaction hinges on the careful optimization of various parameters to maximize yield and minimize reaction times. Key factors include the choice of copper source, the presence of a reducing agent, the solvent system, and the reaction temperature.

Commonly used copper(I) sources include copper(I) iodide (CuI) and copper(I) bromide (CuBr). Alternatively, copper(II) salts like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) can be used in conjunction with a reducing agent, such as sodium ascorbate (B8700270), which reduces the Cu(II) to the catalytically active Cu(I) species in situ. acs.org The catalyst loading is often kept low, typically around 0.5 to 5 mol%, to ensure an efficient and cost-effective process. acs.orgrsc.org

Solvent choice is also critical. A variety of solvents have been successfully employed, including mixtures of water with organic solvents like t-butanol, methanol, or THF. acs.orgnih.gov These aqueous solvent systems are often preferred due to their environmental benefits and ability to facilitate the dissolution of both organic and inorganic reagents. rsc.org Reactions are generally carried out at room temperature, although in some cases, gentle heating or microwave irradiation can be used to accelerate the reaction. nih.gov

A study on the synthesis of 4-substituted-1H-1,2,3-triazoles reported the successful cycloaddition of in situ generated hydrazoic acid with terminal alkynes. nih.gov The reaction, catalyzed by a copper salt in the presence of a polydentate N-donor chelating ligand and a mild organic acid, proceeded at room temperature in a methanol-water mixture with a 5 mol% catalyst loading to give high yields. nih.gov

Table 1: Optimization of CuAAC Reaction Conditions

| Parameter | Variation | Observation |

| Copper Source | CuSO₄·5H₂O vs. CuCl | CuSO₄·5H₂O with a reducing agent is common. CuCl can also be effective. acs.org |

| Reducing Agent | Sodium Ascorbate | Essential for in situ generation of Cu(I) from Cu(II) salts. acs.org |

| Solvent | tBuOH/H₂O, MeOH/H₂O | Aqueous mixtures are effective and offer green chemistry advantages. rsc.orgnih.gov |

| Temperature | Room Temperature | Often sufficient for high yields, minimizing energy consumption. nih.gov |

Ligand Effects on Reaction Efficiency and Regioselectivity

The use of ligands in CuAAC reactions can significantly impact the efficiency and, in some cases, the regioselectivity of the cycloaddition. Ligands coordinate to the copper(I) center, stabilizing it against oxidation and disproportionation, and can also accelerate the catalytic cycle. scielo.org.mx

For the standard CuAAC synthesis of 1,4-disubstituted triazoles, ligands are not always strictly necessary but can be beneficial. nih.gov However, in more challenging transformations or when using specific catalytic systems, their role becomes crucial. For instance, in the synthesis of 1-sulfonyl-1,2,3-triazoles, the choice of ligand is critical to selectively form the desired product over potential side products. scielo.org.mx

Commonly employed ligands include nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, which are known to accelerate the CuAAC reaction. researchgate.net Other ligands, such as diphenyl disulfide, have also been shown to be effective in specific applications. scielo.org.mx The presence and nature of the ligand can strongly influence the reaction rate and chemoselectivity. nih.gov

Alternative Synthetic Pathways

While CuAAC is the predominant method, other synthetic strategies exist for the formation of the 1,2,3-triazole ring and for the subsequent modification of the bromophenyl moiety.

Non-Click Chemistry Approaches to 1,2,3-Triazole Formation

Alternative methods for constructing the 1,2,3-triazole core, while less common for this specific target, are noteworthy. These can include thermal Huisgen cycloadditions, which, unlike the copper-catalyzed version, often lead to a mixture of 1,4- and 1,5-regioisomers and require higher temperatures. nih.gov

Another approach involves the reaction of α-azido ketones with various reagents. For example, 2-bromo-1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has been used as a precursor for further heterocycle synthesis. researchgate.net Additionally, methods that avoid the use of potentially explosive organic azides are of increasing interest. nih.gov One such method involves the use of fused tetrazoles as azide surrogates in click reactions. nih.gov Another approach describes the synthesis of functionalized 4-acyl-1,2,3-triazoles from enaminones and azides through an inverse-electron-demand [3+2] cycloaddition. acs.org

Post-Synthetic Functionalization Strategies for the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide array of functional groups. This post-synthetic functionalization is a powerful tool for creating diverse molecular architectures.

A prime example is the Suzuki-Miyaura cross-coupling reaction, where the bromophenyl group can be coupled with various boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. This strategy has been employed to synthesize a series of 1H-1,2,3-triazole analogs with diverse substituents on the phenyl ring. frontiersin.org For instance, a (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole was synthesized and subsequently underwent Suzuki-Miyaura cross-coupling with different arylboronic acids. frontiersin.org

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be utilized to functionalize the bromophenyl moiety, further expanding the chemical space accessible from this versatile building block.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. The CuAAC reaction itself aligns well with several green chemistry tenets, such as high atom economy and the use of catalytic reagents. researchgate.net

Efforts to further enhance the greenness of this synthesis focus on several key areas:

Use of Aqueous Solvents: Performing the CuAAC reaction in water or aqueous-organic mixtures reduces the reliance on volatile and often toxic organic solvents. rsc.org

Catalyst Reusability: The development of heterogeneous copper catalysts, such as copper supported on alumina (B75360) (Cu/Al₂O₃), allows for easy separation and recycling of the catalyst, reducing waste and cost. rsc.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single pot without the isolation of intermediates minimizes solvent usage and waste generation. For example, a one-pot synthesis of 1,2,3-triazole derivatives from alkyl halides or aryl boronic acids, sodium azide, and terminal alkynes has been developed. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature, as is often possible with CuAAC, reduces energy consumption. nih.gov

The development of solvent-free reaction conditions, for instance using ball-milling, represents another significant step towards a more environmentally benign synthesis of 1,2,3-triazoles. rsc.org

Solvent-Free and Aqueous Media Syntheses

The push towards greener chemical processes has led to the development of synthetic methods that operate in water or without any solvent, significantly reducing the environmental impact of using volatile and often toxic organic solvents.

Water is an ideal solvent for green chemistry due to its non-toxic nature, non-flammability, and abundance. The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been successfully demonstrated in a DBU-water system. researchgate.net For instance, the reaction between 4-bromophenyl azide and various active methylene (B1212753) compounds proceeds efficiently in water with DBU as a catalyst at 60 °C. researchgate.net Another approach involves using a heterogeneous catalyst like bismuth tungstate (B81510) (Bi2WO6) in the presence of copper sulfate and sodium ascorbate in water, which has been used to synthesize derivatives like 1-benzyl-5-(4-bromophenyl)-1H-1,2,3-triazole with high yields. rsc.org Furthermore, novel, stable, and water-soluble supramolecular catalysts have been developed, such as copper(I) ions supported on functionalized β-cyclodextrin, which facilitate the synthesis of 1,4-disubstituted triazoles in an aqueous medium with excellent regioselectivity and high yields. acs.org

Solvent-free reactions represent another significant advancement in green synthesis. A one-pot synthesis of 1,2,3-triazole derivatives has been achieved under solvent-free ball-milling conditions using a copper-on-alumina (Cu/Al2O3) catalyst. rsc.org This mechanochemical approach avoids the use of bulk solvents entirely. While not producing the exact target compound, this method has been used to create related structures like 1-(3-bromobenzyl)-4-phenyl-1H-1,2,3-triazole, demonstrating the viability of this technique for synthesizing bromophenyl-containing triazoles. rsc.org

| Reactants | Catalyst/System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenyl azide, Acetylacetone | DBU | Water | 60 °C | 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | 95% | researchgate.net |

| Benzyl azide, 1-bromo-4-ethynylbenzene | Bi2WO6, CuSO4·5H2O, Sodium ascorbate | Water | 80 °C | 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole | - | rsc.org |

| 3-Bromobenzyl bromide, Phenylacetylene, Sodium azide | Cu/Al2O3 | Solvent-free (Ball-milling) | Room Temp. | 1-(3-bromobenzyl)-4-phenyl-1H-1,2,3-triazole | 92% | rsc.org |

Sustainable Catalysis and Energy-Efficient Approaches (e.g., Microwave-Assisted)

Sustainable catalysis and energy-efficient methods are at the forefront of modern organic synthesis. These approaches aim to minimize energy consumption and allow for the reuse of catalysts, thereby reducing both cost and chemical waste.

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.netias.ac.in The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been achieved in as little as 120 seconds under microwave irradiation at 40°C in a DBU-water system, yielding the product in 94% yield. researchgate.net In another example, the copper(I)-catalyzed cycloaddition of azides and alkynes to form triazole derivatives was completed in 12 minutes under microwave irradiation, compared to 8 hours using conventional heating. ias.ac.in This highlights the immense potential of microwave assistance to accelerate reactions. ias.ac.in

The development of heterogeneous and recyclable catalysts is another cornerstone of sustainable chemistry. These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. Examples include:

DBU-water system: The DBU catalyst in an aqueous medium can be recovered and reused. researchgate.net

NiO/Cu2O Nanocomposites: These have been utilized as heterogeneous nanocatalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles under microwave irradiation, demonstrating high yields and catalyst recyclability. cu.edu.eg

Magnetic Nanoparticle-Supported Catalysts: A novel catalyst, Cu@Py-Oxa@SPION, features copper immobilized on modified magnetic iron oxide nanoparticles. This catalyst is highly recoverable and has been used for up to seven sequential runs without a decrease in activity for synthesizing complex triazole derivatives in a green solvent. nih.gov

Bismuth Tungstate (Bi2WO6): This has been used as an efficient and reusable heterogeneous catalyst for triazole synthesis in an aqueous medium. rsc.org

| Reactants | Catalyst/System | Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenyl azide, Acetylacetone | DBU | Microwave | Water, 40 °C, 250 W, 120 s | 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | 94% | researchgate.net |

| Propargyl oxime ether, 4-Bromoaniline (to make azide) | CuI | Microwave | DMF:H2O, 180 W, 12 min | Oxime-linked bis-triazole with bromophenyl substituent | 91% | ias.ac.in |

| Phenylacetylene, Benzoyl bromides, NaN3 | NiO/Cu2O NCs | Microwave | EtOH/H2O, 80 °C, 200 W | 1,4-disubstituted 1,2,3-triazoles | High | cu.edu.eg |

| 2-Propargylthio-3-phenyl-3,4-dihydroquinazolin-4(1H)-one, N-(4-bromophenyl)-2-azidoacetamide | Cu@Py-Oxa@SPION (recyclable) | Conventional | H2O/EtOH, 60 °C, 4 h | N-(4-Bromophenyl)-2-(4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide | 83% | nih.gov |

Chemical Reactivity and Derivatization of 4 3 Bromophenyl 1h 1,2,3 Triazole

Reactivity at the Triazole Nitrogen Atoms

The 1H-1,2,3-triazole ring contains two nitrogen atoms that can potentially undergo further reactions. The lone pairs of electrons on these nitrogen atoms make them available for functionalization and for coordination to metal centers.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

The nitrogen atoms of the 1,2,3-triazole ring can be functionalized through various reactions, most notably alkylation and acylation. The regioselectivity of these reactions (i.e., whether the N1 or N2 position is functionalized) can be influenced by the reaction conditions and the nature of the substituents on the triazole ring.

Alkylation of NH-1,2,3-triazoles is a common strategy for introducing a wide range of functional groups. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The choice of solvent and temperature can significantly impact the regioselectivity, with DMF at low temperatures favoring N2-alkylation. organic-chemistry.org Gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have also been reported to achieve N2-selective alkylation. nih.govrsc.org

Acylation reactions can also be performed on the triazole nitrogen. For example, the reaction of 1,2,3-triazoles with acyl chlorides can lead to the formation of N-acyltriazoles. These acylated products can serve as intermediates for further synthetic transformations.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | 2-substituted 4-bromo-1,2,3-triazoles | organic-chemistry.org |

| N-Alkylation | Vinyl ethers, Gold catalyst | N2-alkylated 1,2,3-triazoles | nih.govrsc.org |

| N-Acylation | Acyl chlorides | N-acyl-1,2,3-triazoles | researchgate.net |

Coordination Chemistry of the Triazole Ring as a Ligand

The 1,2,3-triazole ring is a versatile ligand in coordination chemistry, capable of binding to a variety of metal ions. scispace.com The nitrogen atoms of the triazole can act as donor atoms, forming stable complexes with transition metals. The coordination mode of the triazole ligand can vary, with monodentate, bidentate, and bridging coordination all being possible.

For example, 1,2,3-triazole-based bisphosphines have been shown to act as ambidentate ligands, coordinating to metals such as molybdenum, tungsten, palladium, and platinum in either a κ²-P,N or κ²-P,P fashion depending on the reaction conditions. rsc.orgrsc.org These metal complexes have potential applications in catalysis. The triazole ring can also be part of a larger ligand framework, influencing the electronic and steric properties of the resulting metal complex. The synthesis of tris(1,2,3-triazolyl)borate ligands has further expanded the scope of triazole coordination chemistry, leading to the formation of both homoleptic complexes and coordination polymers. scispace.com

Reactivity at the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring of 4-(3-bromophenyl)-1H-1,2,3-triazole is a key functional handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the phenyl ring is an excellent substrate for these transformations. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netrsc.orgmdpi.comyu.edu.jo This reaction is highly versatile and tolerant of a wide range of functional groups, making it a valuable method for the synthesis of biaryl compounds. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. researchgate.netbeilstein-journals.orgamazonaws.comthieme-connect.comnih.gov This reaction is widely used for the synthesis of aryl alkynes, which are important building blocks in organic synthesis. A one-pot, three-step protocol involving a Sonogashira coupling has been developed for the synthesis of polysubstituted 4-(1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.govresearchgate.netcommonorganicchemistry.com This reaction has become a go-to method for the synthesis of aryl amines, offering a milder alternative to traditional methods. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C (aryl-aryl) | researchgate.netrsc.orgmdpi.comyu.edu.jo |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (aryl-alkynyl) | researchgate.netbeilstein-journals.orgamazonaws.comthieme-connect.comnih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | C-N (aryl-amino) | wikipedia.orglibretexts.orgnih.govresearchgate.netcommonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) Potential

While palladium-catalyzed reactions are the most common transformations for the bromine atom, nucleophilic aromatic substitution (SNAr) could also be a potential reaction pathway under certain conditions. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. The 1,2,3-triazole ring can act as a moderate electron-withdrawing group, which may not be sufficient to facilitate SNAr reactions with common nucleophiles under standard conditions.

However, the reactivity could be enhanced if additional electron-withdrawing groups are present on the phenyl ring or if highly reactive nucleophiles are used. It is important to note that direct examples of SNAr on this compound are not extensively reported in the literature, and palladium-catalyzed cross-coupling reactions are generally the preferred method for functionalizing the C-Br bond.

Functionalization of the Phenyl Ring and Triazole Carbon

Beyond the primary reactive sites, the carbon atoms of both the phenyl ring and the triazole ring can also be functionalized, although this is generally less common. Direct C-H functionalization of the phenyl ring could be achieved through methods such as directed ortho-metalation, although the directing group ability of the triazole ring would need to be considered.

More recently, direct arylation of the C5 position of the 1,2,3-triazole ring has been reported. rsc.org This palladium-catalyzed reaction allows for the coupling of N-aryl 1,2,3-triazoles with aryl halides to form C5-substituted N-aryl 1,2,3-triazoles. The use of bulky phosphine (B1218219) ligands was found to be crucial for the success of this transformation. rsc.org This type of C-H activation/arylation provides a direct route to more complex triazole derivatives.

Electrophilic Aromatic Substitution on the Phenyl Ring

Classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the phenyl ring of this compound are not widely documented in the scientific literature. This is likely due to the electronic properties of the substituents on the benzene (B151609) ring.

The 1,2,3-triazole ring is an electron-deficient system and generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. vulcanchem.combhu.ac.in Additionally, the bromine atom at the meta position is a deactivating group (due to its inductive effect) and an ortho-, para-director. The combined deactivating effects of both the triazole and the bromo substituents significantly reduce the nucleophilicity of the phenyl ring, making electrophilic substitution reactions challenging. Such reactions would require harsh conditions, which could lead to low yields or degradation of the starting material. Research indicates that 1,2,3-triazoles typically undergo electrophilic substitution only when powerful electron-releasing groups are present on the ring system, a condition not met by this compound. bhu.ac.in

Direct C-H Activation and Late-Stage Functionalization

Direct C-H activation has emerged as a powerful tool for modifying complex molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without pre-functionalization. This strategy is particularly relevant for "late-stage functionalization" (LSF), which involves derivatizing a complex, drug-like molecule in the final steps of a synthetic sequence. researchgate.net For this compound and its isomers, C-H activation primarily targets the triazole ring, which can be functionalized at the C-5 position.

Palladium- and copper-catalyzed C-H functionalization reactions are prominent in triazole chemistry. rsc.org A common strategy involves the direct arylation of the triazole C-H bond. For instance, palladium-catalyzed direct arylation of N-aryl substituted 1,2,3-triazoles can occur at the C-5 position, proceeding through a proposed concerted metalation-deprotonation (CMD) pathway. rsc.org

A notable application of this methodology is the intramolecular C-H activation of 1-(bromoaryl)-1,2,3-triazoles to construct fused polyheterocyclic systems. In one study, 1-(2-bromophenyl)-1,2,3-triazole derivatives were subjected to an intramolecular, palladium-catalyzed carbonylative C-H functionalization. scispace.combeilstein-journals.org This reaction involves the activation of the C-5-H bond on the triazole ring and subsequent cyclization onto the bromo-substituted phenyl ring, incorporating a carbonyl group from carbon monoxide gas. This process leads to the formation of novel triazolo[1,5-a]indolone scaffolds. scispace.combeilstein-journals.org

Similarly, palladium-catalyzed intramolecular C-H annulation has been used to synthesize complex fused heterocycles. Starting from substrates like 2-(2-bromophenyl)-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole, a C-H bond on the indole (B1671886) ring is activated and coupled with the bromo-substituted phenyl ring to create a new seven-membered ring system. mdpi.comresearchgate.net These examples, while using isomers of the title compound, highlight a key reactivity pattern: the use of a bromo-substituted aryl group in concert with C-H activation on an adjacent ring to build molecular complexity.

| Starting Material Class | Catalyst/Reagents | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 1-(2-bromoaryl)-1,2,3-triazoles | Pd(OAc)₂, PCy₃, CO, K₂CO₃ | Carbonylative C-H Functionalization | Triazolo[1,5-a]indolones | scispace.combeilstein-journals.org |

| 2-(2-bromophenyl)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indoles | Pd(OAc)₂, PPh₃, CsOAc | Intramolecular C-H Annulation | Dihydrobenzo nih.govorganic-chemistry.orgvulcanchem.comscispace.comnih.govtriazolo[4',5':5,6]azepino[1,2-a]indoles | mdpi.comresearchgate.net |

Multi-Component Reactions Involving this compound as a Core Component

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. The 1,2,3-triazole core, often synthesized via the highly reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a frequent participant in MCRs. acs.orgnih.gov Derivatives like this compound are typically synthesized through such methods, where a substituted bromophenyl azide (B81097) or a bromophenyl alkyne serves as one of the key components.

For example, the synthesis of 1-(3-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole was achieved via a copper-catalyzed reaction between 1-azido-3-bromobenzene (B1268331) and 3,3,3-trifluoroprop-1-yne. mdpi.com This demonstrates a three-component approach if the azide is generated in situ.

More complex MCRs build upon pre-formed triazole scaffolds or incorporate the azide and alkyne components alongside other reactants in a sequential one-pot process.

Synthesis of Fused Systems: A strategy for creating fused 1,2,3-triazoles involves an initial MCR to assemble a molecule containing both an azide and an alkyne, which then undergoes an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov For instance, a Strecker reaction followed by acylation can install the necessary functionalities to build fused triazolo-benzodiazepines. nih.gov

Phosphonate-Based Synthesis: A versatile, cesium carbonate-mediated reaction between β-carbonyl phosphonates and azides (like 3-bromophenyl azide) provides a regioselective route to highly substituted 1,2,3-triazoles. nih.gov This method allows for the synthesis of 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles under mild conditions. nih.gov

These MCR strategies underscore the role of the bromophenyl triazole motif as a foundational element for constructing a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagents | Product Example | Reference |

|---|---|---|---|---|---|

| 1-Azido-3-bromobenzene | 3,3,3-Trifluoroprop-1-yne | - | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 1-(3-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | mdpi.com |

| β-Ketophosphonate | 3-Bromophenyl azide | - | Cs₂CO₃, DMSO | 1-(3-bromophenyl)-substituted-1H-1,2,3-triazole | nih.gov |

| Aldehyde | Amine | α-Diazo-β-ketosulfone | - | Fully substituted 1,2,3-triazoles | beilstein-journals.org |

Advanced Structural Elucidation and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for 4-(3-bromophenyl)-1H-1,2,3-triazole is not publicly available, extensive analysis of the closely related isomer derivative, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, provides significant insight into the expected solid-state behavior. iucr.orgnih.gov

The crystal structure of the related 4-bromo derivative is organized into a three-dimensional network primarily through a series of weak intermolecular interactions. iucr.orgnih.gov The packing is stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds. iucr.org Furthermore, the structure exhibits notable π-π stacking between the triazole ring and the brominated phenyl ring, with a reported centroid-to-centroid distance of 3.723 Å. iucr.org A key interaction involving the bromine atom is a Br⋯π interaction with the phenyl ring, demonstrating the role of halogen bonding in the crystal packing. iucr.org These interactions collectively dictate the supramolecular assembly in the solid state.

Table 1: Crystallographic Data for the Related Compound [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃BrN₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| π-π Stacking Distance (Cg(triazole)⋯Cg(phenyl)) | 3.723 (16) Å |

| Br⋯π Interaction Distance (Br⋯Cg(phenyl)) | 3.787 (11) Å |

| Key Interplanar Angle (Bromophenyl-Triazole) | 23.5 (1)° |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural verification of this compound in solution. Experimental data for the compound have been reported, providing definitive assignments for its proton and carbon environments. scielo.br

The ¹H NMR spectrum shows characteristic signals for the protons on the bromophenyl ring and the triazole ring. The protons on the substituted phenyl ring typically appear as a complex multiplet, while the C5-H proton of the triazole ring gives a distinct singlet. scielo.br The broad signal for the N-H proton is also a key feature. In the ¹³C NMR spectrum, distinct resonances are observed for the carbon atoms of both the phenyl and triazole rings. scielo.br

Table 2: Experimental NMR Data for this compound in DMSO-d₆ + CDCl₃ scielo.br

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.90 (s, 1H) | Triazole-H |

| 7.82 (s, 1H) | Ph-H | |

| 7.66 (d, 1H, J=7.5 Hz) | Ph-H | |

| 7.34 (d, 1H, J=7.6 Hz) | Ph-H | |

| 7.23-7.19 (m, 1H) | Ph-H | |

| ¹³C NMR | 145.9 | Triazole-C |

| 132.4 | Ph-C | |

| 130.3 | Ph-C | |

| 129.5 | Ph-C | |

| 128.0 | Ph-C | |

| 124.0 | Ph-C |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC) spectra are used to correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing a proton.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing the regiochemistry of the triazole. For a 1,4-disubstituted triazole, long-range correlations (typically ²J or ³J) would be observed between the triazole C5 carbon and the protons of the N-aryl substituent, confirming the 1,4-substitution pattern. mdpi.com It also helps in assigning the quaternary carbons by observing their correlations to nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is useful for conformational analysis in solution. ncl.res.in

Variable Temperature (VT) NMR studies are powerful for investigating dynamic processes such as tautomerism and restricted rotation. For this compound, two primary dynamic phenomena could be studied:

N-H Tautomerism: The proton on the triazole nitrogen can exist in equilibrium between the N1 and N3 positions. VT-NMR experiments can reveal the kinetics of this exchange. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for the two tautomers, while at higher temperatures, these signals would coalesce into a single averaged peak. ncl.res.inaip.org

Rotational Dynamics: The energy barrier to rotation around the single bond connecting the phenyl and triazole rings can also be determined. Steric hindrance can lead to slow rotation, which might be observable by the splitting of signals at low temperatures. VT-NMR helps in understanding the conformational flexibility of the molecule in solution. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups. While a full experimental spectrum for this compound is not available, the expected characteristic bands can be predicted based on data from closely related analogues. researchgate.netpharmainfo.in

N-H Stretching: A broad band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring.

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range.

Ring Stretching (C=C and C=N/N=N): The stretching vibrations of the C=C bonds in the phenyl ring and the C=N/N=N bonds within the triazole ring are expected to appear in the 1400-1610 cm⁻¹ region. pharmainfo.inresearchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond. Theoretical DFT calculations are often employed to assign the observed vibrational modes accurately. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy |

|---|---|---|

| 3100-3300 | N-H stretch | IR |

| 3030-3100 | Aromatic C-H stretch | IR, Raman |

| 1550-1610 | Aromatic C=C stretch | IR, Raman |

| 1400-1500 | Triazole ring stretch (C=N, N=N) | IR, Raman |

| 500-600 | C-Br stretch | IR, Raman |

Assignment of Characteristic Vibrational Modes

Key vibrational frequencies for related triazole derivatives have been identified through Fourier-transform infrared (FT-IR) spectroscopy. For instance, in a series of 1,2,3-triazole-chalcone hybrids, characteristic peaks were observed for N-H stretching around 3431 cm⁻¹, C-H stretching near 3210 cm⁻¹, and C=C stretching at approximately 1655 cm⁻¹. scholarsresearchlibrary.com Similarly, studies on other 1,2,3-triazole derivatives show characteristic IR absorptions for various functional groups, which aid in the assignment of the vibrational modes of the title compound. rsc.orgmdpi.com

The analysis of the vibrational spectra of triazoles and benzotriazoles, supported by theoretical calculations, has led to the identification of marker IR bands that are characteristic of the triazole ring. nih.gov These studies help in resolving ambiguities in vibrational assignments. nih.gov For 1,2,3-triazoles, the vibrational behavior is also influenced by intermolecular interactions such as hydrogen bonding, which can cause shifts in the observed frequencies. olemiss.edu

A detailed assignment of the characteristic vibrational modes for this compound would involve identifying the stretching and bending vibrations of the C-H, N-H, C-N, N=N, and C-Br bonds, as well as the ring vibrations of both the triazole and the phenyl rings.

Interactive Data Table: Characteristic FT-IR Vibrational Modes of Related Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | ~3431 | scholarsresearchlibrary.com |

| C-H Stretch (Aromatic) | ~3210 | scholarsresearchlibrary.com |

| C=C Stretch (Aromatic) | ~1655 | scholarsresearchlibrary.com |

| C=O Stretch | ~1687 | scholarsresearchlibrary.com |

| C-N Stretch | Not specified | |

| N=N Stretch | Not specified | |

| C-Br Stretch | Not specified |

Correlation with Computational Data

To enhance the accuracy of vibrational mode assignments, experimental spectroscopic data are often correlated with computational results derived from methods like Density Functional Theory (DFT). scribd.com DFT calculations, often using basis sets such as B3LYP/6-311G(d,p), can predict the vibrational frequencies and intensities of a molecule in its optimized geometric state. acs.orgresearchgate.net

This combined experimental and theoretical approach has been successfully applied to various triazole derivatives. nih.govscribd.com For example, a study on 1,2,4-triazole (B32235) derivatives involved synthesizing the compounds and then performing a comprehensive investigation using DFT to understand their structural and spectroscopic properties. scribd.com The theoretical spectra generally show very good agreement with the experimental data, allowing for a rigorous normal coordinate analysis and detailed vibrational assignment based on the calculated potential energy distribution. nih.gov Such analyses have been crucial in clarifying previous ambiguities in the vibrational assignments of triazoles. nih.gov

For this compound, DFT calculations would provide theoretical vibrational frequencies that, after appropriate scaling, can be matched with the experimental FT-IR and Raman spectra. This correlation allows for a more confident assignment of each observed band to a specific molecular motion.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways.

The mass spectrum of a related compound, 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, has been reported, providing a reference for the fragmentation patterns that might be expected for this compound. rsc.org The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a pair of molecular ion peaks separated by two mass units.

Studies on the fragmentation of 1,2,4-triazole-3-thiones have shown that the initial fragmentation often involves the loss of small, stable molecules from the protonated molecular ion [M+H]⁺. nuph.edu.ua A common fragmentation pathway for 1,2,3-triazoles involves the loss of a nitrogen molecule (N₂). mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. semanticscholar.org This technique is crucial for confirming the identity of newly synthesized compounds.

HRMS has been widely used in the characterization of various triazole derivatives. mdpi.comdoi.orgacs.orgscielo.brrsc.org For example, in the synthesis of 4-arylselanyl-1H-1,2,3-triazoles, HRMS was used to confirm the elemental composition of the products, often by observing the [M-N₂+H]⁺ ion. mdpi.com The calculated exact mass for a proposed formula is compared to the experimentally measured mass, and a close match confirms the composition. rsc.org

For this compound (C₈H₆BrN₃), the theoretical exact mass can be calculated and compared with an experimental HRMS measurement to unequivocally confirm its elemental formula.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion or a prominent fragment ion is isolated and then subjected to further fragmentation, providing detailed structural information.

The fragmentation pathways of triazole derivatives have been investigated using techniques like electrospray ionization mass spectrometry (ESI-MS). nuph.edu.ua For 1,2,4-triazole-3-thiones, the fragmentation patterns were determined by analyzing the mass spectra at different fragmentor voltages. nuph.edu.ua The study of fragmentation pathways helps in understanding the stability of different parts of the molecule and can be used to differentiate between isomers.

For this compound, an MS/MS analysis would likely show the initial loss of N₂, a characteristic fragmentation of the 1,2,3-triazole ring. mdpi.com Subsequent fragmentations would involve the bromophenyl ring, potentially leading to the loss of bromine or other fragments.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides insights into the electronic structure and transitions within a molecule.

UV-Vis Spectroscopic Characterization of Electronic Transitions

The UV-Vis spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. These transitions are typically of the π → π* or n → π* type.

The UV absorption spectrum of the parent 1H-1,2,3-triazole in the gas phase is dominated by a strong π → π* transition around 205 nm. researchgate.netresearchgate.net The introduction of a substituted phenyl ring at the 4-position of the triazole ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. rsc.orgacs.org

Studies on related 4-substituted-1H-1,2,3-triazole derivatives have shown that the electronic transitions can be influenced by the nature of the substituent and the solvent. acs.orgresearchgate.net For example, in a series of 4-(carbazolyl-R-benzoyl)-5-CF₃-1H-1,2,3-triazole derivatives, the absorption maxima were observed around 375 nm and were attributed to intramolecular charge transfer. acs.org The electronic properties and band gaps of such compounds can also be investigated using computational methods like DFT, which often correlate well with experimental data. acs.org

The UV-Vis spectrum of this compound would be expected to show characteristic absorptions corresponding to the π → π* transitions of the conjugated system formed by the phenyl and triazole rings.

Interactive Data Table: UV-Vis Absorption Maxima of Related Triazole Derivatives

| Compound | λmax (nm) | Solvent/Phase | Reference |

| 1H-1,2,3-triazole | 205 | Gas Phase | researchgate.netresearchgate.net |

| 4-(Carbazolyl-R-benzoyl)-5-CF₃-1H-1,2,3-triazole derivatives | ~375 | Toluene | acs.org |

| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | 205, 211, 216, 236 | Not specified | researchgate.net |

Photophysical Properties (e.g., Fluorescence, Phosphorescence)

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific experimental or computational data regarding the photophysical properties of this compound. While the broader class of 1,2,3-triazole derivatives is the subject of extensive research for their potential applications in materials science and medicinal chemistry, often exhibiting interesting fluorescent and phosphorescent characteristics, specific data for the 3-bromophenyl substituted derivative remains unpublished.

The photophysical behavior of triazole-containing compounds is intrinsically linked to their molecular structure, including the nature and position of substituents on both the triazole and phenyl rings. These substitutions can significantly influence the electronic transitions (such as n→π* and π→π*), singlet-triplet energy gaps, and non-radiative decay pathways, thereby governing the fluorescence and phosphorescence quantum yields, lifetimes, and emission wavelengths.

For instance, studies on related compounds, such as 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole and various 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives, demonstrate that the introduction of different functional groups leads to a wide range of photophysical behaviors, including blue emission and the potential for thermally activated delayed fluorescence (TADF). However, without direct experimental investigation of this compound, any discussion of its specific luminescent properties would be purely speculative.

Further research, including absorption and emission spectroscopy, determination of quantum yields, and excited-state lifetime measurements, would be necessary to elucidate the photophysical profile of this specific compound. Such studies would provide valuable insights into its electronic structure and potential for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging.

As of the latest review of published scientific literature, there are no detailed research findings, including spectroscopic data such as emission maxima, quantum yields, or excited-state lifetimes, for the fluorescence or phosphorescence of this compound.

No experimental data is available to be presented in tabular format.

Theoretical and Computational Investigations of 4 3 Bromophenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 4-(3-bromophenyl)-1H-1,2,3-triazole and its derivatives at the molecular level.

Optimized Geometries and Energetics

DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G(d,p), have been employed to determine the optimized molecular geometry and minimum energy structure of triazole derivatives. nih.govresearchgate.net For instance, in a study on a related spiro-pyrrolidine derivative containing a bromophenyl-triazole moiety, the geometry was optimized using the B3LYP/6-311G(d,p) basis set. researchgate.net The calculations revealed a slight distortion in the bromophenyl ring due to the electronegativity of the bromine atom. researchgate.net Specifically, the C32-C31-C30 bond angle was found to be 121.084° (DFT), which is larger than the typical hexagonal angle of 120°. researchgate.net

In computational studies of other triazole derivatives, the relative stabilities of different geometrical isomers have been estimated by calculating their corrected energy, enthalpy (H), and free energy (G). nih.gov These calculations have shown that certain conformations, such as the trans-trans form in some Schiff bases, possess the lowest energy and maximum stability compared to other isomers. nih.gov

Table 1: Selected Calculated Bond Angles for a Bromophenyl-Triazole Derivative

| Parameter | DFT Calculated Value (°) |

| C32-C31-C30 | 121.084 |

Data sourced from a study on a spiro-pyrrolidine derivative containing a bromophenyl-triazole moiety. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound and its analogs have been extensively studied using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and charge transfer characteristics. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. dntb.gov.ua For a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were calculated using the M06/6-311G(d,p) functional. dntb.gov.ua

Molecular Electrostatic Potential (MEP) analysis is another valuable tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface illustrates the charge distribution, with different colors representing regions of varying electrostatic potential. In a study of a related compound, the MEP surface indicated that the benzene (B151609) ring acts as the most nucleophilic center. researchgate.net

Table 2: Calculated Electronic Properties of a Bromophenyl-Triazole Derivative

| Parameter | Value |

| HOMO-LUMO Energy Gap (eV) | 4.618* |

Value for compound 7c in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. dntb.gov.ua

Spectroscopic Property Prediction and Validation

DFT calculations have been successfully used to predict spectroscopic properties, such as FT-IR and NMR spectra, which are then compared with experimental data for validation. researchgate.net In the study of a spiro-pyrrolidine derivative containing a bromophenyl-triazole moiety, the computed vibrational frequencies were compared with experimental FT-IR data. researchgate.net Similarly, the 1H-NMR and 13C-NMR chemical shifts have been calculated and shown to be in good agreement with experimental values. researchgate.net For instance, the 1H NMR spectrum of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3-bromophenyl)-2-propen-1-one showed characteristic signals that were consistent with its calculated structure. mdpi.com

Molecular Dynamics (MD) Simulations for Solution Behavior and Molecular Recognition

While specific Molecular Dynamics (MD) simulation studies focusing solely on this compound in solution are not widely documented in the provided results, MD simulations are a powerful computational method for studying the dynamic behavior of molecules in solution and their interactions with biological targets. uobaghdad.edu.iqnih.gov These simulations can provide insights into conformational changes, solvation effects, and the binding modes of ligands to macromolecules. uobaghdad.edu.iqacs.org For instance, in a study of novel 1,2,3-triazole-benzoxazole hybrids, molecular dynamics simulations were used to explore the structural relationships between the compounds and the DprE1 enzyme, revealing key features for effective drug-target interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govzsmu.edu.ua This method relies on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

In a study of 1,2,4-triazole (B32235) derivatives, QSAR models were developed to predict antifungal activity based on descriptors such as the partition coefficient (logP), molar refractivity (Rf), dipole moment (µ), and electronic energies. nih.gov Another study focused on predicting the toxicity (LD50) of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols, finding that increasing the size of the substituent, particularly with aromatic fragments, led to a predicted increase in safety. zsmu.edu.ua These models can be instrumental in the rational design of new compounds with improved activity and reduced toxicity. zsmu.edu.ua

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly DFT, have been employed to investigate the mechanisms of reactions involved in the synthesis of triazole derivatives. researchgate.net The 1,3-dipolar cycloaddition reaction, a key step in the formation of the 1,2,3-triazole ring, has been a focus of such studies. researchgate.netnih.gov These investigations can elucidate the transition states and intermediates of the reaction, providing a deeper understanding of the reaction pathway. researchgate.net For example, a study on the synthesis of 4-acyl-1,2,3-triazoles utilized quantum calculations to propose a reaction mechanism for the 1,3-dipolar cycloaddition between enaminones and aryl azides. researchgate.net

Advanced Applications and Functionalization

Role in Material Science

The 1,2,3-triazole scaffold is increasingly recognized for its contribution to material science, owing to its ease of synthesis via "click chemistry," high chemical and thermal stability, and strong dipole moment. rsc.org These characteristics make triazole-containing molecules, including 4-(3-bromophenyl)-1H-1,2,3-triazole, prime candidates for creating high-performance materials. rsc.orgbldpharm.com

The 1,2,3-triazole ring is a key component in the design of materials for optoelectronic devices due to its electron-withdrawing nature, which facilitates electron transport. acs.orgnih.gov Triazole derivatives are widely investigated as host materials, electron-transporting layers (ETLs), and emitters in OLEDs. acs.org Specifically, the high triplet energy levels of the triazole core make its derivatives suitable building blocks for host materials in phosphorescent OLEDs (PhOLEDs) and for developing emitters that exhibit thermally activated delayed fluorescence (TADF). acs.org

The compound this compound is classified as a potential OLED material. bldpharm.com Its structure can be incorporated into more complex molecules designed for light-emitting applications. For instance, research on related triazole derivatives has shown that combining electron-donating moieties (like carbazole) with electron-accepting triazole units can create bipolar host materials. iastate.eduresearchgate.net These materials exhibit balanced electron and hole transport, leading to high-efficiency OLEDs with low efficiency roll-off. iastate.edu The bromo-substituent on the phenyl ring of this compound serves as a versatile handle for introducing such donor groups via cross-coupling reactions, allowing for the fine-tuning of photophysical and electronic properties. nih.gov

| Application Area | Role of Triazole Core | Research Finding | Citation |

| OLED Host Materials | High Triplet Energy, Electron Transport | Triazole derivatives are used as building blocks for bipolar host materials, achieving high external quantum efficiencies (EQE) in PhOLEDs. | acs.orgiastate.edu |

| TADF Emitters | Small Singlet-Triplet Splitting | Exciplex formation between triazole-based acceptors and carbazole (B46965) donors can lead to efficient TADF. | researchgate.net |

| Optoelectronic Devices | Electron-Withdrawing Nature | The presence of nitrogen in the triazole ring improves intramolecular electron transport, a desirable property for optoelectronic materials. | nih.gov |

The synthesis of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for polymer functionalization and the creation of complex polymer networks. rsc.orgbeilstein-journals.org This reaction is high-yielding, regioselective, and tolerant of a wide range of functional groups, making it ideal for modifying polymer chains or linking monomers to form advanced materials. rsc.orgacs.org

Derivatives of this compound can be employed in polymer science in two primary ways. First, the triazole's NH group can be functionalized with a polymerizable group, or the bromo-substituent can be converted to an azide (B81097) or alkyne, allowing the entire molecule to be "clicked" onto a polymer backbone. This approach is used to impart specific properties, such as enhanced thermal stability or altered solubility, to the polymer. Second, the bromo-substituent can be used in post-polymerization modification, allowing for the grafting of other functional molecules onto a pre-formed triazole-containing polymer. This versatility allows for the creation of functional coatings, hybrid nanocomposites, and materials with applications in diverse areas like corrosion inhibition. rsc.org

The 1,2,3-triazole ring is an effective coordination and hydrogen-bonding motif, making it a valuable component in supramolecular chemistry. The nitrogen atoms of the triazole can act as ligands for metal ions, while the C-H and N-H groups can participate in hydrogen bonding to direct the self-assembly of complex architectures.

While direct studies on this compound in supramolecular assembly are not prominent, research on its isomer, 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole, provides significant insight. This isomer has been used to synthesize a sophisticated bisphosphine ligand. rsc.org This ligand demonstrates ambidentate character, coordinating to metal centers through either its phosphorus and nitrogen atoms (κ²-P,N) or its two phosphorus atoms (κ²-P,P). rsc.orgresearchgate.net This switchable coordination allows for the construction of various mono- and bi-metallic complexes with metals like molybdenum, tungsten, palladium, and gold, showcasing the triazole's role as a versatile platform for creating advanced, self-assembled systems. rsc.orgresearchgate.net

Applications in Catalysis and Ligand Design

The stability and coordinating ability of the 1,2,3-triazole ring have made it a popular scaffold in the design of ligands for transition metal catalysis and in the development of organocatalysts.

The this compound framework is an excellent starting point for synthesizing ligands for transition metal catalysis. The bromo-substituent can be readily converted into other functional groups, such as phosphines, amines, or carbenes, which are known to coordinate strongly with transition metals.

A prominent example, based on a structural isomer, involves the synthesis of a 1,2,3-triazole-based bisphosphine ligand. rsc.orgresearchgate.net This ligand was prepared from 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole and subsequently used to form complexes with various transition metals. rsc.org A palladium complex derived from this ligand proved to be a highly effective catalyst for the copper-free Sonogashira alkynylation/cyclization reaction, demonstrating the practical application of such triazole-based ligands in facilitating important organic transformations. researchgate.net The electronic properties of the triazole ring can influence the catalytic activity of the metal center, and the modular synthesis allows for the creation of a library of ligands for screening in various catalytic reactions, including cross-coupling and C-H functionalization.

| Ligand Type | Metal Complex | Catalytic Application | Citation |

| Triazole-based Bisphosphine | Pd(II) | Copper-free Sonogashira alkynylation/cyclization | rsc.orgresearchgate.net |

| Triazole-based Bisphosphine | Mo(0), W(0) | Formation of κ²-P,N and κ²-P,P coordinated complexes | rsc.orgresearchgate.net |

| Triazole-based Bisphosphine | Ru(II), Pt(II), Au(I) | Synthesis of various mono- and bi-metallic complexes | rsc.orgresearchgate.net |

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has also benefited from the properties of the triazole ring. While specific applications of this compound as an organocatalyst are not extensively documented, its derivatives hold significant potential.

One major avenue is the formation of 1,2,3-triazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. By alkylating one of the nitrogen atoms of the triazole ring, a triazolium salt can be formed. Subsequent deprotonation of the C5 carbon (the carbon between the two nitrogen atoms) generates a triazolyl-based NHC. These NHCs are used in a wide array of reactions, including benzoin (B196080) condensations, Stetter reactions, and transesterifications. The electronic and steric properties of the NHC can be tuned by the substituents on the triazole ring and the N-alkyl group, making the 4-(3-bromophenyl) moiety a potentially useful group for modulating catalytic activity and selectivity.

Advanced Probes and Sensor Technologies

The inherent photophysical properties and coordination capabilities of the 1,2,3-triazole ring system make it an attractive scaffold for the design of chemical sensors. georgiasouthern.edusci-hub.se Functionalization of this core allows for the creation of highly selective and sensitive probes for various analytes. nanobioletters.comnih.gov

Fluorescent Probes for Chemical Species

While the broader class of 1,2,3-triazoles is widely used in developing fluorescent probes, specific research highlighting this compound as a direct fluorescent probe is less common. mdpi.commdpi.com However, its derivatives are integral to creating complex fluorescent systems. The triazole unit can be incorporated into larger molecular structures that exhibit fluorescence, acting as a stable linker or a modulating part of a fluorophore system. mdpi.com For instance, triazole derivatives are known to form the basis of fluorescent probes for imaging in cellular environments. mdpi.commdpi.com The synthesis of novel 1,2,3-triazolo[1,5-a]pyrazines has led to the development of small molecule fluorescent probes with potential applications in optical and cellular imaging. mdpi.com

Chemosensors for Metal Ions and Anions

The design of chemosensors for detecting metal ions and anions is a significant area of research due to the biological and environmental impact of these species. sci-hub.seresearchgate.net The 1,2,3-triazole moiety is an effective component in such sensors because its nitrogen atoms can act as binding sites for cations, and the N-H group can form hydrogen bonds with anions. georgiasouthern.edunanobioletters.com

Derivatives of the 4-phenyl-1H-1,2,3-triazole scaffold have been developed into chemosensors that can produce a distinct fluorescent or colorimetric signal upon binding with a target analyte. georgiasouthern.edu For example, 2-(4-(3-Aminophenyl)-1H-1,2,3-triazole-1-yl)phenol (NTP), a related triazole, was specifically designed for the dual sensing of both cations and anions. georgiasouthern.edu While direct studies on this compound are not extensively detailed, its structure provides a clear blueprint for such applications. The bromo-substituent can be used to attach further chelating groups, enhancing the selectivity and sensitivity of the potential sensor. The general principle relies on the triazole ring's ability to coordinate with metal ions or interact with anions, leading to a detectable change in the molecule's photophysical properties. sci-hub.senih.govresearchgate.net

Design and Synthesis of Advanced Pharmacophores and Building Blocks

The this compound scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for amide bonds and its metabolic stability. mdpi.comacs.org The presence of the bromine atom significantly enhances its utility, enabling diverse synthetic modifications through reactions like the Suzuki coupling. explorationpub.comfrontiersin.org

Precursors for Complex Heterocyclic Systems

The reactivity of the this compound core makes it an excellent starting point for synthesizing more elaborate heterocyclic structures. The bromine atom can be readily substituted to build biaryl systems or to initiate cyclization reactions, leading to fused polycyclic compounds. mdpi.comexplorationpub.com

For example, a derivative, (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, was synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. frontiersin.org This process replaced the bromine atom to create a library of biaryl triazole analogs, demonstrating the role of the bromo-substituted phenyl-triazole as a key intermediate. frontiersin.org Similarly, palladium-catalyzed intramolecular C-H annulation has been used on bromo-substituted N-propargyl-indoles that first undergo a click reaction to form a triazole ring, ultimately yielding complex fused systems like triazoloquinolines. mdpi.com These examples underscore the value of the bromophenyl-triazole unit as a versatile precursor for generating molecular diversity.

Table 1: Examples of Complex Structures Derived from Bromophenyl-Triazole Intermediates

| Precursor Type | Reaction | Resulting System | Application Area | Reference |

|---|---|---|---|---|

| Bromo-substituted phenyl-triazole | Suzuki-Miyaura Coupling | Biaryl 1,2,3-triazole analogs | Carbonic Anhydrase-II Inhibition | frontiersin.org |

| Bromo-substituted indole-triazole | Pd-catalyzed C-H Annulation | Fused triazoloquinolines | Medicinal Chemistry | mdpi.com |

Molecular Scaffolds for Structure-Based Drug Design (Focus on in vitro target interaction mechanisms)

The this compound scaffold is extensively used in structure-based drug design, where its rigid framework helps in orienting functional groups to achieve optimal interactions with biological targets.

A notable application is in the design of novel antifungal agents. Researchers synthesized a series of 1-(4-(3-bromophenyl)-1H-1,2,3-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives. In vitro testing of these compounds against various fungal strains, including Candida albicans and Aspergillus fumigatus, revealed potent antifungal activity. Molecular docking studies suggested that these molecules interact with the active site of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). The key interactions involve the triazole nitrogen coordinating with the heme iron of the enzyme and other parts of the molecule forming hydrogen bonds and hydrophobic interactions within the active site pocket.

Another example is the development of P2Y14 receptor antagonists. acs.org Guided by docking simulations, triazole derivatives were designed as bioisosteric replacements for a naphthoic acid core. The 4-aryl-1H-1,2,3-triazol-1-yl moiety served as the central scaffold. In vitro affinity quantification using flow cytometry on P2Y14R-expressing CHO cells confirmed that these triazole-based compounds could effectively antagonize the receptor. acs.org

Table 2: In Vitro Target Interactions of Drugs Based on the Bromophenyl-Triazole Scaffold

| Compound Class | Biological Target | Key In Vitro Findings | Interaction Mechanism | Reference |

|---|---|---|---|---|

| Fluconazole-type triazoles | Fungal Lanosterol 14α-demethylase (CYP51) | Potent antifungal activity against Candida and Aspergillus species. | Triazole nitrogen coordinates with heme iron; other groups form H-bonds in the active site. | |

| Biaryl hydroxy-triazoles | Human cancer cell lines (e.g., MOLM-13) | Selective cytotoxicity with IC50 values in the micromolar range. | Not fully elucidated, but bromine substitution was critical for activity. | explorationpub.com |

| Biphenyl-triazole derivatives | P2Y14 Receptor | Effective receptor antagonism confirmed in CHO cells expressing the receptor. | Designed to mimic interactions of a known antagonist's naphthoic acid core. | acs.org |

Agrochemistry Applications (as chemical intermediates for novel compounds)

The utility of this compound extends to agrochemistry, primarily as a chemical intermediate for creating novel compounds with potential pesticidal or fungicidal properties. The same structural features that make it valuable in pharmaceuticals—metabolic stability, synthetic versatility, and the ability to interact with biological targets—are also advantageous in the design of agrochemicals. acs.org

The development of potent antifungal agents based on this scaffold, as detailed in section 6.4.2, has direct implications for agriculture, where fungal pathogens cause significant crop damage. The synthesis of new molecules by functionalizing the this compound core allows for the exploration of new chemical space in the search for effective and safe agrochemicals. The bromine atom facilitates the attachment of various other chemical groups, enabling the fine-tuning of a compound's activity spectrum, environmental persistence, and plant uptake characteristics.

Conclusion and Future Research Directions

Summary of Key Achievements and Insights into 4-(3-bromophenyl)-1H-1,2,3-triazole Chemistry

While specific, in-depth studies on This compound are not extensively documented, its chemistry can be contextualized within the well-established field of 4-aryl-1,2,3-triazoles. The primary achievement in this area is the development of highly efficient and regioselective synthetic methods, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". bohrium.com This reaction allows for the straightforward synthesis of the 1,4-disubstituted triazole core from a terminal alkyne and an organic azide (B81097). For the title compound, this would typically involve the reaction of 3-bromophenylacetylene (B1279458) with an azide source. Alternative metal-free or ruthenium-catalyzed methods offer pathways to different isomers or operate under specific conditions. mdpi.comorganic-chemistry.org

The key insight into the chemistry of this molecule lies in its bifunctional nature. The 1H-1,2,3-triazole ring is not merely a passive linker; it is a rigid, planar, and highly polar heterocycle capable of engaging in hydrogen bonding and coordinating with metal ions. researchgate.netuq.edu.au Simultaneously, the bromine atom on the meta-position of the phenyl ring serves as a classical synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This unique combination makes This compound an ideal, yet underutilized, building block for constructing complex molecular architectures.

Unexplored Reactivity and Synthetic Opportunities

The future exploration of This compound 's chemistry is rich with possibilities, stemming from its two primary reactive sites.

The Triazole Ring: The NH proton of the triazole is acidic and can be deprotonated, allowing for functionalization at the nitrogen positions. While direct acylation or sulfonylation can be non-regioselective, various protocols have been developed for controlled N-alkylation and N-arylation, which could be applied to generate extensive libraries of novel derivatives from the parent molecule. rsc.org Furthermore, the triazole ring itself can act as a directing group. Palladium-catalyzed reactions have been shown to selectively functionalize the C-H bond at the ortho position of the 4-aryl substituent, a strategy that could be used to introduce new groups onto the bromophenyl ring of the title compound. ehu.es

The Bromophenyl Group: The carbon-bromine bond is a linchpin for synthetic diversification. Its true potential can be unlocked through a variety of well-established palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, linking the triazole core to other aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create extended π-conjugated systems.

Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-based functionalities.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

These reactions would transform the simple starting compound into a diverse range of complex molecules tailored for specific applications in medicinal chemistry or materials science.

Potential for Novel Advanced Materials and Catalytic Systems

The structural features of This compound make it an attractive candidate for the development of new functional materials and catalysts.

Advanced Materials: The rigid and polar nature of the 1,2,3-triazole ring is a known asset in material design. researchgate.net This compound could serve as a monomer or key building block for:

Corrosion Inhibitors: Triazole derivatives are effective corrosion inhibitors for various metals, adsorbing onto the surface via their nitrogen atoms and π-electrons to form a protective layer. mdpi.com The bromine atom could enhance this property or serve as an anchor point.

Metal-Organic Frameworks (MOFs): The triazole nitrogens can coordinate to metal ions, forming nodes in porous, crystalline MOFs with potential uses in gas storage or catalysis.

Liquid Crystals and Polymers: The rigid, rod-like shape of the molecule could be exploited in the design of liquid crystalline materials. Furthermore, the bromine atom allows for its incorporation into polymer chains via cross-coupling polymerization techniques.

Energetic Materials: Nitrogen-rich heterocycles like triazoles are foundational for developing high-energy materials due to their high heats of formation and gas-phase products upon decomposition. rsc.org

Catalytic Systems: The ability of the triazole ring to act as a ligand for transition metals is well-documented. researchgate.netuq.edu.auThis compound could be used to synthesize novel homogeneous catalysts. The electronic properties of the catalyst could be fine-tuned by modifying the phenyl ring via the bromine handle. Additionally, the C-Br bond provides a route to immobilize these catalytic complexes onto solid supports, creating heterogeneous catalysts that are more easily recovered and recycled.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The development of novel derivatives and applications for This compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of virtual libraries of derivatives. researcher.lifenih.gov By calculating molecular descriptors for designed analogues of the title compound, ML algorithms trained on existing datasets of, for instance, enzyme inhibitors or antimicrobial agents, can prioritize which derivatives to synthesize, saving time and resources. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the This compound scaffold. These models can be optimized to produce structures with desired properties, such as high binding affinity to a specific biological target or ideal characteristics for an advanced material (e.g., a specific band gap or thermal stability). mdpi.com

Reaction Prediction and Optimization: ML tools can also predict the outcomes and optimal conditions for the unexplored cross-coupling and functionalization reactions discussed above, streamlining the synthetic process and improving yields.

By combining computational predictions with targeted experimental validation, the path from this simple building block to novel, high-value chemical entities can be navigated with greater efficiency and precision.

常见问题

Q. What are the optimal synthetic routes for 4-(3-bromophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. For example, cycloaddition of 3-bromophenylacetylene with an azide precursor yields the 1,4-disubstituted triazole regioisomer. However, yields vary significantly depending on catalysts and solvents. A study achieved 60% yield using stoichiometric Cu(I) catalysis in THF/water at 50°C . Alternative methods, such as sulfamic acid-mediated cycloaddition, may reduce metal contamination but require optimization for bromophenyl derivatives .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR : and NMR confirm regiochemistry (e.g., chemical shifts at δ ~7.5–8.5 ppm for aromatic protons and ~145–150 ppm for triazole carbons) .

- X-ray crystallography : Resolves substituent orientation and intermolecular interactions (e.g., halogen bonding via the bromine atom) .

- FT-IR : Absorptions at ~3120 cm (C-H stretch of triazole) and ~1600 cm (C-Br vibration) .

Advanced Research Questions

Q. What factors govern regioselectivity in the synthesis of this compound derivatives?

Regioselectivity depends on:

- Catalyst type : CuAAC favors 1,4-disubstitution, while Ru catalysts yield 1,5-isomers .

- Substituent electronic effects : Electron-withdrawing groups (e.g., Br) on the phenyl ring reduce alkyne reactivity, requiring longer reaction times .

- Solvent polarity : Polar solvents (e.g., DMF) enhance Cu(I) stabilization, improving regiocontrol .

Q. How does the 3-bromophenyl substituent influence biological activity compared to other aryl groups?